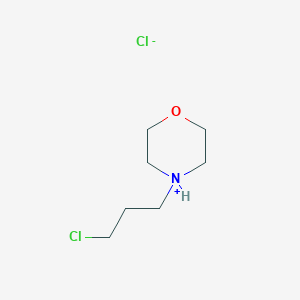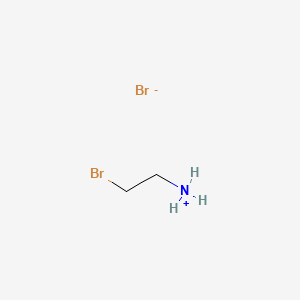
4-羟基吡啶
描述
4-Hydroxypyridine, also known as 4-Pyridinol or γ-Hydroxypyridine, is an organic compound with the formula C5H5NO . It is a colorless solid and a beige crystalline powder . It is the simplest member of the class of pyridin-4-ones .
Synthesis Analysis
4-Hydroxypyridine and its derivatives are prepared from 4-pyrone and amines in protic solvents . In a typical reaction, 10 mol% CuSO4·5H2O, (0.049 g, 0.2 mmol) and 6.7 mol% EA (20 mg) were mixed in methanol followed by 2 mmol of phenylboronic acid .
Molecular Structure Analysis
4-Hydroxypyridine exists in a keto-enol tautomerism with its enol tautomer 4-Pyridone . The single crystals of 3-hydroxypyridinium 2,4-dinitrophenolate (I) and 4-hydroxypyridinium 2,4-dinitrophenolate (II) were successfully grown from the ethanolic solution by the slow evaporation method .
Chemical Reactions Analysis
In Arthrobacter sp. IN13, the initial hydroxylation of 4-hydroxypyridine is catalyzed by a flavin-dependent monooxygenase (KpiA). A product of the monooxygenase reaction is identified as 3,4-dihydroxypyridine, and a subsequent oxidative opening of the ring is performed by a hypothetical amidohydrolase (KpiC) .
Physical And Chemical Properties Analysis
4-Hydroxypyridine is a colorless solid and a beige crystalline powder . It is soluble in water .
科学研究应用
酪氨酸酶抑制
4-羟基吡啶衍生物,特别是 3-羟基吡啶-4-酮,可以抑制酪氨酸酶,这是一种参与黑色素合成的酶。该特性可能与地中海贫血等疾病的治疗相关,但由于铁螯合等潜在副作用,需要小心 (Hider & Lerch, 1989).
化学性质
对 4-羟基吡啶的研究揭示了其化学性质,如互变异构平衡和羟基的内部旋转。这些研究有助于更深入地了解其化学行为 (Sánchez et al., 2006).
芳香亲核取代
4-羟基吡啶用于芳香底物的亲核取代反应,生成 N-芳基-4(1H)-吡啶酮。这表明其在合成有机化学中的潜力 (You & Twieg, 1999).
吡哆醇乙酸的合成
4-羟基吡啶已用于合成 4-吡哆醇乙酸,这是一种与植物生长物质研究相关的化合物。该合成涉及与吡啶 N-氧化物衍生物的复杂反应 (Denhertog & Maas, 1975).
微生物代谢
在微生物学中,4-羟基吡啶因其在吡啶环的微生物代谢中的作用而受到研究,特别是农杆菌属的生物降解。这可能对环境生物修复产生影响 (Watson et al., 1974).
抗菌应用
与 4-羟基吡啶密切相关的 3-羟基吡啶-4-酮的衍生物已显示出对细菌菌株的抑制活性,表明在开发抗菌剂方面具有潜在应用 (Sabet et al., 2012).
光合电子传递抑制
4-羟基吡啶,特别是卤代时,充当光合电子流的抑制剂。这一特性使它们成为除草剂和光系统 II 效应研究的候选者 (Trebst et al., 1985).
神经肌肉接头研究
4-羟基吡啶因其对神经肌肉接头处递质释放的影响而受到研究,为突触功能和神经学研究中的潜在应用提供了见解 (Montoya Ga et al., 1982).
作用机制
Target of Action
4-Hydroxypyridine is a chemical compound that has been studied for its potential to interact with various biological targets. IN13, can use 4-Hydroxypyridine as a sole source of carbon and energy .
Mode of Action
The interaction of 4-Hydroxypyridine with its targets is complex and involves several biochemical reactions. In Arthrobacter sp. IN13, the initial hydroxylation of 4-Hydroxypyridine is catalyzed by a flavin-dependent monooxygenase (KpiA). This reaction produces 3,4-dihydroxypyridine . A subsequent oxidative opening of the ring is performed by a hypothetical amidohydrolase (KpiC), forming 3-(N-formyl)-formiminopyruvate .
Biochemical Pathways
The degradation of 4-Hydroxypyridine in Arthrobacter sp. IN13 involves a catabolic pathway. The 3-(N-formyl)-formiminopyruvate formed in the reaction is further converted by KpiB hydrolase to 3-formylpyruvate . This elucidates the catabolic pathway of 4-Hydroxypyridine in this organism.
Pharmacokinetics
Its molecular weight (9510) and other physical properties such as boiling point (230-235 °C/12 mmHg) and melting point (150-151 °C) have been reported . These properties can influence its bioavailability, but more research is needed to fully understand its pharmacokinetic profile.
Result of Action
Its ability to serve as a sole source of carbon and energy for certain bacteria suggests that it can be metabolized and used in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxypyridine. For instance, it has been used as a model compound to study the natural photodegradation of representative aquatic environmental contaminants . Additionally, the presence of certain bacteria in the environment, such as Arthrobacter sp. IN13, can influence its degradation .
安全和危害
属性
IUPAC Name |
1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNTZFIIOFTKIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3454-03-3 (nitrate), 626-64-2 (Parent) | |
| Record name | 4-Hydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxypyridinium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2052310 | |
| Record name | 4-Pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan or brown powder; [Alfa Aesar MSDS] | |
| Record name | 4-Hydroxypyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11166 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.39 [mmHg] | |
| Record name | 4-Hydroxypyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11166 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
626-64-2, 108-96-3, 3454-03-3 | |
| Record name | 4-Hydroxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(1H)-Pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxypyridinium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-HYDROXYPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(1H)-Pyridinone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pyridinol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P2MV07G53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Hydroxypyridine, particularly its halogenated derivatives, is known to inhibit photosynthetic electron transport at the acceptor side of photosystem II in plants. [, , ] This interaction disrupts the electron flow necessary for photosynthesis, ultimately leading to plant death. [, , ] 4-Hydroxypyridine can also interfere with carotenoid synthesis, contributing to its herbicidal effect. []
ANone:
- Spectroscopic Data: 4-Hydroxypyridine exhibits characteristic peaks in various spectroscopic techniques. For instance, in infrared (IR) spectroscopy, the presence of the hydroxyl group is indicated by a broad peak around 3200-3500 cm-1, while the pyridine ring shows characteristic peaks in the range of 1400-1600 cm-1. [] In nuclear magnetic resonance (NMR) spectroscopy, the protons on the pyridine ring typically resonate between 6.5 and 8.5 ppm. [, ]
A: 4-Hydroxypyridine exists in different tautomeric forms, including the 4-pyridone form, with the equilibrium influenced by factors like solvent and temperature. [, ] Understanding its stability and potential degradation pathways under various conditions, such as pH, temperature, and light exposure, is crucial for its applications.
A: While 4-hydroxypyridine itself might not be a widely used catalyst, its derivatives have shown potential in catalyzing organic reactions. For example, chiral 4-hydroxypyridine derivatives, synthesized via multicomponent reactions, have been employed as ligands in transition metal-catalyzed asymmetric transformations. [] These include reactions like the asymmetric hydrogenation of olefins and enantioselective additions of organometallic reagents to aldehydes and ketones. []
A: Computational chemistry plays a crucial role in understanding the properties and behavior of 4-hydroxypyridine. Researchers have utilized ab initio calculations and self-consistent reaction field (SCRF) theory to study the solvent dependence of the tautomeric equilibria of 4-hydroxypyridine in various solvents. [] These studies help predict the dominant tautomeric form in different environments. Additionally, Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate the structural features of 4-hydroxypyridine derivatives with their inhibitory potency in the Hill reaction. []
ANone: SAR studies are essential for optimizing the biological activity of 4-hydroxypyridine derivatives.
- Halogenation: Introduction of halogen atoms, particularly bromine and iodine, at positions 3 and 5 of the pyridine ring, significantly enhances the inhibitory potency of 4-hydroxypyridines against photosystem II. [, ]
- Side Chain Modifications: Introducing substituents at the α-position of the side chain at position 6, including halogens and phenyl rings, also increases activity. []
- Phenyl Ring Substituents: The nature of substituents on the phenyl ring at position 6 can drastically impact activity, with appropriately chosen groups leading to a 10- to 100-fold increase in potency. []
ANone: While specific SHE regulations for 4-hydroxypyridine are not detailed in the provided research, researchers should consult relevant safety data sheets (SDS) and adhere to standard laboratory safety procedures. General guidelines for handling chemicals include:
A: 4-Hydroxypyridine exists in two main tautomeric forms: the 4-hydroxypyridine form and the 4-pyridone form. [, ] The equilibrium between these forms is influenced by various factors like solvent polarity, temperature, and the presence of substituents on the pyridine ring. [, ]
A: Theoretical studies using ab initio calculations and the SCRF method have shown that the tautomeric equilibrium of 4-hydroxypyridine is significantly influenced by solvent polarity. [] In general, polar solvents favor the more polar 4-pyridone tautomer, while non-polar solvents favor the 4-hydroxypyridine tautomer. []
ANone: Various analytical techniques are used to characterize and quantify 4-hydroxypyridine:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to distinguish between different tautomers. [, ]
- Infrared (IR) Spectroscopy: Identifies functional groups, such as the hydroxyl group and the pyridine ring. []
- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify 4-hydroxypyridine and its derivatives in mixtures. []
A: Yes, numerous metal complexes incorporating 4-hydroxypyridine or its derivatives as ligands have been synthesized and structurally characterized. [, , , , , , ] These complexes exhibit a wide range of structural motifs, including mononuclear, polynuclear, and polymeric structures. [, , , , , , ] The coordination chemistry of 4-hydroxypyridine is versatile, with the ligand able to bind to metal ions through its nitrogen atom, oxygen atom, or both, depending on the reaction conditions and the nature of the metal ion. [, , , , , , ]
ANone: 4-Hydroxypyridine metal complexes have potential applications in various fields:
- Catalysis: Metal complexes with chiral 4-hydroxypyridine derivatives can act as catalysts or catalysts precursors in asymmetric synthesis. []
- Materials Science: The diverse structural motifs observed in 4-hydroxypyridine metal complexes make them intriguing building blocks for supramolecular materials with potentially interesting optical, electronic, or magnetic properties. []
A: Early research on 4-hydroxypyridine focused on its synthesis and chemical reactivity. [, ] Over time, studies have expanded to explore its biological activity, particularly its herbicidal properties and its metabolism in microorganisms. [, ] The development of multicomponent reactions for synthesizing 4-hydroxypyridine derivatives with diverse substitution patterns has opened up new avenues for exploring their applications in various fields, including catalysis and materials science. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-[(5-Chloronaphthalen-2-yl)sulfonylamino]hexylazanium;chloride](/img/structure/B7766488.png)








